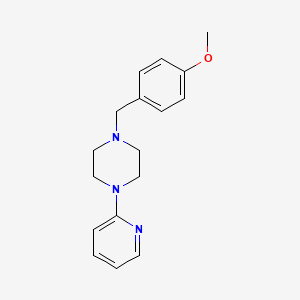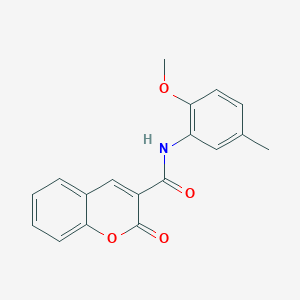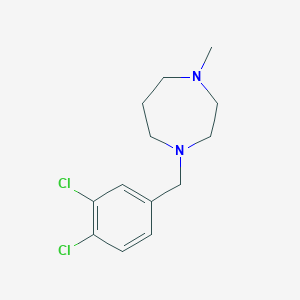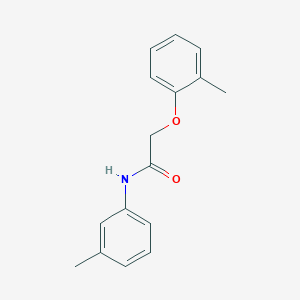![molecular formula C19H15ClN4O2 B5661539 8-chloro-2-(2-furyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5661539.png)
8-chloro-2-(2-furyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that provide a framework for introducing various functional groups. For example, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents illustrates a related process. These compounds are synthesized via reactions involving quinoline precursors, which are then further modified through various chemical reactions to achieve the desired structure (Holla et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the compound , is characterized by their complex aromatic systems. These structures are analyzed through spectral studies and chemical reactions. For instance, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes provide insights into the molecular and supramolecular structures of related compounds, revealing the importance of N-H...N and C-H...π(arene) hydrogen bonds in their structural integrity (Kumara et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives, including their ability to undergo various transformations, highlights their chemical properties. For example, novel synthetic approaches to quinoline derivatives emphasize the versatility of these compounds in forming fused heterocyclic systems through reactions such as cycloadditions (Zubkov et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. Studies on the structural and optical properties of related thin films shed light on these aspects, providing valuable information for their use in various applications (Zeyada et al., 2016).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including their interaction with biological targets, reactivity towards different reagents, and potential for modification into various therapeutic agents. For instance, the synthesis and evaluation of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4, 5-dihydro-1H-pyrazol-5-yl] quinolines as potent antimicrobial agents highlight the antimicrobial potential of such compounds (Shivakumar et al., 2018).
Eigenschaften
IUPAC Name |
8-chloro-2-(furan-2-yl)-N-(2-pyrazol-1-ylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c20-15-5-1-4-13-14(19(25)21-8-10-24-9-3-7-22-24)12-16(23-18(13)15)17-6-2-11-26-17/h1-7,9,11-12H,8,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBPRNZGWZNYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NCCN3C=CC=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)

![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
![2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol](/img/structure/B5661500.png)

![(3R*,4S*)-4-cyclopropyl-1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5661516.png)


![3,6-diamino-2-benzoylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5661529.png)
![2-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5661542.png)

![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole](/img/structure/B5661553.png)